Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is an organic compound with the molecular formula C12H9IO3 and a molecular weight of 328.1 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, an iodine atom, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate typically involves the iodination of a naphthalene derivative followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate group is esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the iodination, hydroxylation, and esterification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated naphthalene derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-naphthalene-1-carboxylate: Lacks the iodine atom, resulting in different chemical reactivity.
Methyl 8-iodo-naphthalene-1-carboxylate: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
Methyl 3-hydroxy-8-bromo-naphthalene-1-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
Uniqueness
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is unique due to the combination of the hydroxyl group, iodine atom, and methyl ester group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H9I O3 and a molecular weight of approximately 328.10 g/mol. The structure features a hydroxyl group (-OH) at the 3-position and an iodine atom (I) at the 8-position on the naphthalene ring, contributing to its unique chemical properties.
Anticancer Properties
Research indicates that this compound and its derivatives exhibit anticancer properties . Some studies have shown inhibitory effects on cancer cell proliferation, particularly targeting specific mutations associated with various cancers. For instance, derivatives of this compound have demonstrated activity against several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 20.1 | Induction of ROS and apoptosis |
HT-29 (colon) | 14 | Inhibition of tubulin polymerization |
A549 (lung) | 22 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival, such as apoptosis and cell cycle regulation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Studies have indicated that it exhibits significant activity against various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Pseudomonas aeruginosa | 22 |
Klebsiella pneumoniae | 25 |
The compound's structural features likely contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Tubulin Polymerization Inhibition : Similar to other naphthalene derivatives, it may interfere with microtubule dynamics.
- Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in certain cancer cell lines.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- A study involving the treatment of MCF-7 breast cancer cells demonstrated that exposure to this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
- Another investigation focused on its antibacterial effects revealed that this compound could serve as a lead for developing new antibiotics against resistant bacterial strains .
Properties
Molecular Formula |
C12H9IO3 |
---|---|
Molecular Weight |
328.10 g/mol |
IUPAC Name |
methyl 3-hydroxy-8-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9IO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |
InChI Key |
MCLLNNPCEGABKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2I |
Origin of Product |
United States |
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